5H-Spiro[[1,3]dioxolo[4,5-g]quinazoline-6,4'-piperidin]-8(7H)-one
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Overview
Description
5H-Spiro[[1,3]dioxolo[4,5-g]quinazoline-6,4’-piperidin]-8(7H)-one is a heterocyclic compound that features a spiro linkage between a quinazoline and a piperidine ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Spiro[[1,3]dioxolo[4,5-g]quinazoline-6,4’-piperidin]-8(7H)-one typically involves the condensation of a quinazoline derivative with a piperidine derivative under specific reaction conditions. For example, the condensation of 2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1’-cycloheptane]-4(6H)-one with hydrazine hydrate can yield a hydrazinyl derivative, which can then be further reacted with orthoformic acid ethyl ester or carbon disulfide to form the desired spiro compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
5H-Spiro[[1,3]dioxolo[4,5-g]quinazoline-6,4’-piperidin]-8(7H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce various substituents onto the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkyl halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include quinazoline N-oxides, dihydroquinazoline derivatives, and various substituted quinazoline compounds.
Scientific Research Applications
5H-Spiro[[1,3]dioxolo[4,5-g]quinazoline-6,4’-piperidin]-8(7H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential antibacterial and antifungal activities.
Medicine: Research is ongoing to explore its potential as an antitumor agent and its psychotropic properties.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5H-Spiro[[1,3]dioxolo[4,5-g]quinazoline-6,4’-piperidin]-8(7H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit bacterial enzymes or interfere with DNA replication in bacteria, leading to its antibacterial effects. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
5H-Spiro[benzo[h][1,2,4]triazolo[3,4-b]quinazoline-6,1’-cycloheptane]-7(11H)-one: This compound also features a spiro linkage and exhibits antibacterial properties.
3-Benzylspiro[benzo[h]quinazoline-5,1’-cycloheptan]-4(6H)-one: Another spiro compound with potential antibacterial activity.
Properties
Molecular Formula |
C13H15N3O3 |
---|---|
Molecular Weight |
261.28 g/mol |
IUPAC Name |
spiro[5,7-dihydro-[1,3]dioxolo[4,5-g]quinazoline-6,4'-piperidine]-8-one |
InChI |
InChI=1S/C13H15N3O3/c17-12-8-5-10-11(19-7-18-10)6-9(8)15-13(16-12)1-3-14-4-2-13/h5-6,14-15H,1-4,7H2,(H,16,17) |
InChI Key |
JGAHGMUICFDMNS-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC12NC3=CC4=C(C=C3C(=O)N2)OCO4 |
Origin of Product |
United States |
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